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Compound of Interest

Compound Name: MZ-101

Cat. No.: B12365897 Get Quote

An In-depth Technical Guide to MZ-101: A Selective GYS1 Inhibitor for Glycogen Storage

Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract
MZ-101 is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the

rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] It is under preclinical investigation

as a substrate reduction therapy for Pompe disease and other glycogen storage disorders.[1]

[3][4][5] MZ-101 has demonstrated the ability to reduce glycogen accumulation in both in vitro

and in vivo models of Pompe disease.[1][4][6] This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, and preclinical data for MZ-101.

Chemical Structure and Properties
MZ-101, also known as GYS1-IN-2, is an orally active compound.[1] Its chemical formula is

C25H28FN5O2, and it has a molecular weight of 449.53 g/mol .[7]

IUPAC Name: (2S,4R)-1-(2-(1H-1,2,3-triazol-5-yl)acetyl)-4-fluoro-N-((S)-(4-isopropylphenyl)

(phenyl)methyl)pyrrolidine-2-carboxamide[7]

CAS Number: 2839908-40-4[1][2][7]

Appearance: To be determined[7]
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Purity: >98%[7]

Solubility: Soluble in DMSO.[2]

A 2D representation of the chemical structure of MZ-101 is provided below.

MZ-101 Chemical Structure

Mechanism of Action
MZ-101 is a potent inhibitor of GYS1, with no significant activity against the liver isoform,

GYS2, at concentrations up to 100 µM.[4][6] This selectivity is crucial for avoiding off-target

effects related to liver glycogen metabolism. The mechanism of inhibition is suggested to be

noncompetitive, with MZ-101 acting as a negative allosteric modulator of GYS1.[8][9] This

means it binds to a site distinct from the binding sites for UDP-glucose or the allosteric activator

glucose-6-phosphate (G6P).[8][9] By inhibiting GYS1, MZ-101 reduces the rate of glycogen

synthesis, thereby lowering the accumulation of glycogen in tissues like skeletal muscle, which

is a hallmark of Pompe disease.[5][8]
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Caption: Mechanism of GYS1 inhibition by MZ-101.

Quantitative Data
The following tables summarize the key quantitative data reported for MZ-101 from in vitro and

in vivo studies.

Table 1: In Vitro Potency and Selectivity
Parameter Species Value Notes

IC50 (GYS1) Human 0.041 µM
Potent inhibition of the

target enzyme.[1][2][6]

IC50 (GYS2) Human > 100 µM
High selectivity over

the liver isoform.[4]

EC50 Human Fibroblasts ~500 nM

Effective

concentration for

reducing glycogen in

cells.[4]

Table 2: In Vivo Efficacy in Pompe Disease Mouse Model
Treatment Duration Outcome

MZ-101 (single oral dose) 5 hours

Dose-dependent reduction of

de novo glycogen synthesis in

skeletal and cardiac muscle.[1]

[4]

MZ-101 4-14 weeks

Up to 58% reduction in muscle

glycogen load by 14 weeks.[8]

[9]

MZ-101 in combination with

ERT
12 weeks

Normalized glycogen stores in

skeletal muscle.[4][6]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and extension of

these findings.

In Vitro Glycogen Synthesis Inhibition Assay
Cell Lines: Primary human fibroblasts from healthy donors and patients with Infantile-Onset

Pompe Disease (IOPD).[4][8]

Treatment: Cells are treated with MZ-101 at concentrations ranging from 0.001 to 100 µM for

7 days.[1][4]

Glycogen Measurement: After treatment, cells are lysed, and total glycogen content is

quantified. The results are typically normalized to the average glycogen content in DMSO-

treated control cells from healthy donors.[4]

Data Analysis: The dose-dependent reduction in glycogen is used to calculate the EC50

value.[4]

In Vivo Studies in a Pompe Disease Mouse Model (GAA
KO)

Animal Model: GAA knockout (KO) mice are a well-established model for Pompe disease.[8]

Drug Administration: MZ-101 is administered orally (p.o.) as a single dose or chronically

mixed in the chow diet.[1][5]

De Novo Glycogen Synthesis Measurement: To assess the direct inhibitory effect of MZ-101,

mice are fed with a stable isotope-labeled 13C6-glucose. The incorporation of 13C into

glycogen in various tissues (skeletal muscle, cardiac muscle, liver) is then measured to

quantify de novo synthesis.[8]

Chronic Efficacy Studies: For long-term studies, mice are treated with MZ-101, Enzyme

Replacement Therapy (ERT), or a combination of both for several weeks (e.g., 4 to 14

weeks).[8][9]

Outcome Measures: The primary outcome is the total glycogen content in skeletal muscle.

Other parameters analyzed include the phosphorylation state of GYS1, levels of glycolytic
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intermediates, and markers of autophagolysosomal function.[5][9]

Experimental Workflow for Preclinical Evaluation
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Click to download full resolution via product page

Caption: Preclinical evaluation workflow for MZ-101.

Conclusion
MZ-101 is a promising preclinical candidate for the treatment of Pompe disease. Its high

potency and selectivity for GYS1, coupled with demonstrated efficacy in reducing muscle

glycogen in relevant disease models, support its continued development. The combination of

MZ-101 with existing therapies like ERT may offer a synergistic approach to normalize

glycogen levels and correct the underlying cellular pathology in Pompe disease.[4][6] Further

studies are warranted to elucidate the long-term safety and efficacy of this novel therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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